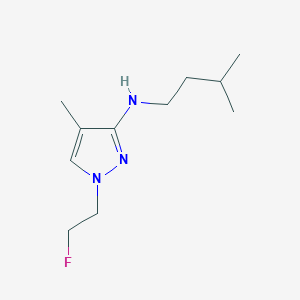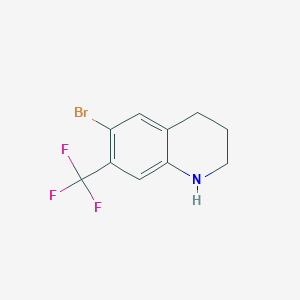
(4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzyl group substituted with a fluorine atom and an ethylamine chain attached to a trifluoromethylsulfanyl group. Its distinct molecular structure makes it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine typically involves multiple steps, starting with the preparation of the benzyl and ethylamine precursors. One common method involves the nucleophilic substitution reaction where a 4-fluorobenzyl halide reacts with a 2-trifluoromethylsulfanyl-ethylamine under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic attack.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, Lewis acids, organic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
科学研究应用
(4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The fluorine atom can also influence the compound’s electronic properties, affecting its reactivity and interaction with target molecules.
相似化合物的比较
- (4-Chloro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine
- (4-Methyl-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine
- (4-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine
Comparison: Compared to its analogs, (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes this compound a valuable compound for research and development in various scientific fields.
属性
分子式 |
C10H11F4NS |
|---|---|
分子量 |
253.26 g/mol |
IUPAC 名称 |
N-[(4-fluorophenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H11F4NS/c11-9-3-1-8(2-4-9)7-15-5-6-16-10(12,13)14/h1-4,15H,5-7H2 |
InChI 键 |
ADDYSLJSXMIABT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CNCCSC(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


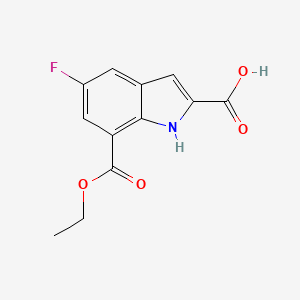



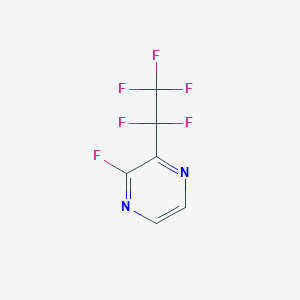
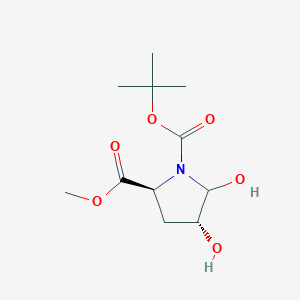
![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine](/img/structure/B11760560.png)
![(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate](/img/structure/B11760568.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760606.png)
![3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide](/img/structure/B11760611.png)
